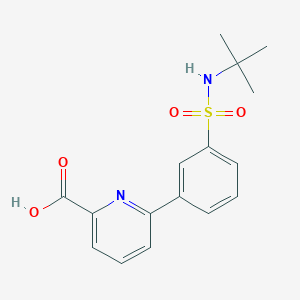
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)nicotinic acid (5-BSA) is an important intermediate for the synthesis of various pharmaceuticals and other compounds. This compound has been used in a variety of research applications, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of research applications, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments. It has been used in studies to determine the binding affinity of drugs to their target proteins, as well as to study the effects of drugs on various biochemical and physiological processes. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on cellular metabolism and to identify potential drug targets.
Wirkmechanismus
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is an intermediate in the synthesis of various pharmaceuticals and other compounds. It acts as an inhibitor of various enzymes, including cyclooxygenase, phospholipase A2, and lipoxygenase. Inhibition of these enzymes can lead to changes in the biochemical and physiological processes of cells. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to inhibit the binding of drugs to their target proteins, which can affect the efficacy of the drug.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the binding of drugs to their target proteins, which can affect the efficacy of the drug. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of various enzymes, including cyclooxygenase, phospholipase A2, and lipoxygenase. Inhibition of these enzymes can lead to changes in the biochemical and physiological processes of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a low-cost, readily available compound that can be used in a variety of research applications. Additionally, it is a relatively stable compound that can be stored for long periods of time. However, there are some limitations to the use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its low toxicity makes it unsuitable for use in studies of drug toxicity.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in scientific research. For example, it could be used in studies to identify potential drug targets. Additionally, it could be used to study the effects of drugs on cellular metabolism and to identify potential drug-drug interactions. Additionally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used in studies to investigate the biochemical and physiological effects of drugs and to identify potential drug-protein interactions. Finally, 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used in studies to identify potential drug-drug interactions and to investigate the effects of drugs on various biochemical and physiological processes.
Synthesemethoden
The synthesis of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is a multi-step process that begins with the reaction of 3-t-butylsulfamoylphenylacetic acid with nicotinic acid. This reaction is followed by a series of purification steps, including crystallization, recrystallization, and distillation. The final product is a white crystalline powder with a purity of 95%.
Eigenschaften
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-5-11(8-14)12-7-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQFWCKOHDKWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)
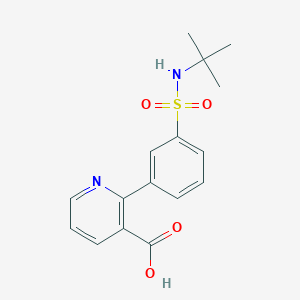
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
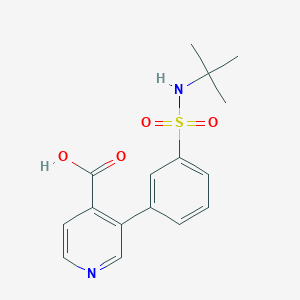

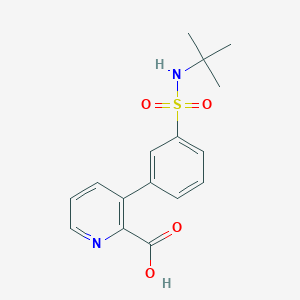
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)
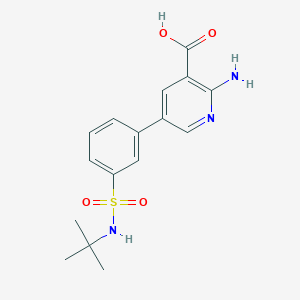
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)
